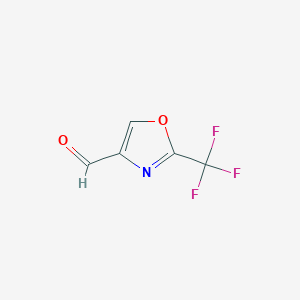2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
CAS No.:
Cat. No.: VC13503783
Molecular Formula: C5H2F3NO2
Molecular Weight: 165.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H2F3NO2 |
|---|---|
| Molecular Weight | 165.07 g/mol |
| IUPAC Name | 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H |
| Standard InChI Key | VEAMCEWZUZIDPR-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(O1)C(F)(F)F)C=O |
| Canonical SMILES | C1=C(N=C(O1)C(F)(F)F)C=O |
Introduction
Chemical Identity and Structural Features
The 1,3-oxazole ring in 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde positions the oxygen atom at position 1 and the nitrogen atom at position 3. The trifluoromethyl () group at position 2 and the aldehyde () at position 4 create a distinct electronic environment that influences reactivity and intermolecular interactions. The group contributes to increased lipophilicity and metabolic stability, while the aldehyde moiety offers a versatile handle for further chemical modifications, such as condensation or nucleophilic addition reactions.
Comparative Analysis of Isomeric Oxazole Derivatives
The structural uniqueness of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde becomes evident when compared to related compounds. The table below highlights key differences:
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups |
|---|---|---|---|
| 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde | 2 (), 4 () | Trifluoromethyl, Aldehyde | |
| 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde | 4 (), 2 () | Trifluoromethyl, Aldehyde | |
| 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | 5 (), 3 () | Chlorine, Aldehyde |
The positional isomerism significantly affects physicochemical properties. For instance, the 2--4- configuration in the target compound may enhance electrophilicity at the aldehyde group due to electron-withdrawing effects from the adjacent trifluoromethyl group.
Synthetic Methodologies
Cyclization Strategies
The synthesis of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde can be approached via cyclization reactions analogous to those described in patent CN111153868B . While the patent focuses on 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one, its methodology provides a foundational framework:
-
Starting Material Preparation: A glycine derivative substituted with a trifluoromethyl group could replace the α-p-chlorophenyl glycine used in the patent.
-
Cyclization: Treatment with trifluoroacetic acid, triethylamine, and solid phosgene in aromatic solvents (e.g., xylene) facilitates oxazole ring formation. For example:
-
Aldehyde Introduction: Post-cyclization oxidation of a hydroxymethyl group or direct formylation using Vilsmeier-Haack conditions could yield the aldehyde functionality.
Optimization of Reaction Conditions
Data from patent CN111153868B exemplify how solvent choice and temperature influence yield and purity:
| Example | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 | Xylene | 60 | 95.4 | 95.8 |
| 4 | Benzene | 65 | 95.4 | 96.0 |
| 5 | Xylene | 60 | 96.2 | 95.8 |
These results suggest that polar aprotic solvents like xylene, combined with moderate temperatures (55–65°C), optimize both yield and product quality. Implementing similar conditions for the target compound would require adjusting stoichiometry to accommodate the aldehyde group’s sensitivity to over-oxidation.
Reactivity and Functionalization
The aldehyde group in 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde serves as a reactive site for diverse transformations:
-
Condensation Reactions: Reaction with primary amines forms Schiff bases, valuable intermediates in drug discovery.
-
Nucleophilic Addition: Grignard reagents or hydrides (e.g., NaBH) can reduce the aldehyde to a hydroxymethyl group, enhancing solubility.
The trifluoromethyl group’s electron-withdrawing nature activates the oxazole ring toward electrophilic substitution, enabling further derivatization at position 5.
Applications in Pharmaceutical Chemistry
Role in Drug Design
Trifluoromethylated oxazoles are prized in medicinal chemistry for their ability to improve pharmacokinetic profiles. The group enhances membrane permeability and resistance to oxidative metabolism, while the oxazole ring contributes to hydrogen bonding with biological targets. For instance, Cinacalcet HCl, a drug for hyperparathyroidism, incorporates a trifluoromethylated aromatic moiety to optimize receptor binding .
Future Directions and Challenges
Scalability and Green Chemistry
Current methods rely on toxic reagents like phosgene. Exploring catalytic cycles or biodegradable alternatives (e.g., dimethyl carbonate) could enhance sustainability.
Targeted Biological Studies
Future research should prioritize:
-
In vitro screening against cancer cell lines (e.g., MCF-7, HeLa).
-
ADMET profiling to assess absorption, distribution, and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume